

Comparative Biological Activity of 3-Aminopyrazine-2-thiol Analogs and Related Pyrazine Derivatives

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Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various analogs related to the 3-aminopyrazine-2-thiol scaffold. While a direct comparative study on a series of **3-Amino-6-bromopyrazine-2-thiol** analogs is not extensively available in publicly accessible literature, this document compiles and presents data from several studies on structurally related pyrazine derivatives. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the anticancer, antimicrobial, and enzyme inhibitory potential of this class of compounds.

Data Presentation

The following tables summarize the quantitative biological activity data for different series of pyrazine analogs. It is crucial to note that the data for each series of compounds are sourced from different studies and were obtained under varying experimental conditions. Therefore, direct comparison of absolute values between different tables should be made with caution.

Table 1: Anticancer Activity of [1](#)[2](#)[3](#)triazolo[4,3-a]pyrazine Derivatives[2](#)

This series of compounds were evaluated for their ability to inhibit the proliferation of various cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound ID	Modifications	A549 (Lung Cancer) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)	Hela (Cervical Cancer) IC50 (μM)
17l	5-(trifluoromethyl)-1H-pyrazol-3-yl substituent	0.98 ± 0.08	1.05 ± 0.17	1.28 ± 0.25
17b	5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl substituent	>50	>50	>50
17c	1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl substituent	15.32 ± 1.25	18.24 ± 1.53	20.17 ± 1.89
17h	5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl substituent	8.76 ± 0.76	10.23 ± 0.98	12.45 ± 1.12
17j	1-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl substituent	5.21 ± 0.45	6.87 ± 0.54	7.98 ± 0.67
Foretinib (Control)	-	0.85 ± 0.07	0.92 ± 0.11	1.03 ± 0.15

Table 2: Kinase Inhibitory Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives[2]

Selected compounds from the same series were also tested for their ability to inhibit specific protein kinases involved in cancer progression.

Compound ID	c-Met Kinase IC50 (μM)	VEGFR-2 Kinase IC50 (μM)
17l	0.026	2.6
Foretinib (Control)	0.009	0.0016

Table 3: Antimicrobial Activity of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives[1]

This table presents the minimum inhibitory concentration (MIC) values for a series of 3-aminopyrazine-2-carboxamides against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID	R' Group	M. tuberculosis H37Rv MIC (μM)	S. aureus MIC (μM)	P. aeruginosa MIC (μM)	C. albicans MIC (μM)
10	hexyl	>250	500	>500	250
11	heptyl	125	250	500	125
16	4-fluorophenyl	62.5	>500	>500	250
17	2,4-dimethoxyphenyl	46	>500	>500	125
20	4-(trifluoromethyl)phenyl	62.5	500	250	125
Isoniazid (Control)	-	0.27	-	-	-
Ciprofloxacin (Control)	-	-	0.75	0.38	-
Fluconazole (Control)	-	-	-	-	1.63

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Anticancer Activity Assay (MTT Assay)[2]

- **Cell Culture:** Human cancer cell lines (A549, MCF-7, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48 hours.
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 490 nm using a microplate reader.
- **IC₅₀ Calculation:** The percentage of cell growth inhibition is calculated relative to the control (DMSO-treated) cells. The IC₅₀ value is determined from the dose-response curves using appropriate software.

Kinase Inhibition Assay[2]

- **Enzyme and Substrate Preparation:** Recombinant human c-Met and VEGFR-2 kinases are used. A suitable substrate peptide is prepared in a kinase reaction buffer.
- **Compound Preparation:** The test compounds are serially diluted in DMSO.

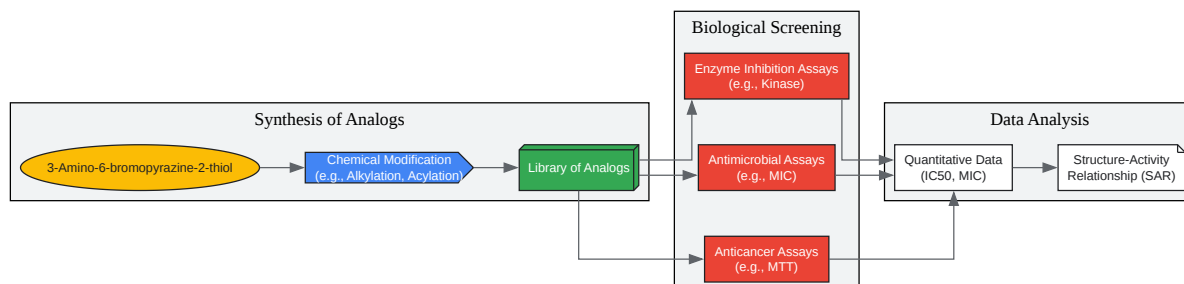
- **Kinase Reaction:** The kinase, substrate, and test compound are mixed in a 96-well plate. The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
- **Detection:** The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
- **IC50 Calculation:** The percentage of kinase inhibition is calculated relative to the control (DMSO-treated) reaction. The IC50 value is determined from the dose-response curves.

Antimicrobial Activity Assay (Broth Microdilution Method)[1]

- **Microorganism Preparation:** Bacterial and fungal strains are cultured in appropriate broth media to obtain a standardized inoculum (e.g., 10^5 CFU/mL).
- **Compound Preparation:** The test compounds are serially diluted in the appropriate broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated at 37°C for 24-48 hours for bacteria and at 35°C for 48-72 hours for fungi.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

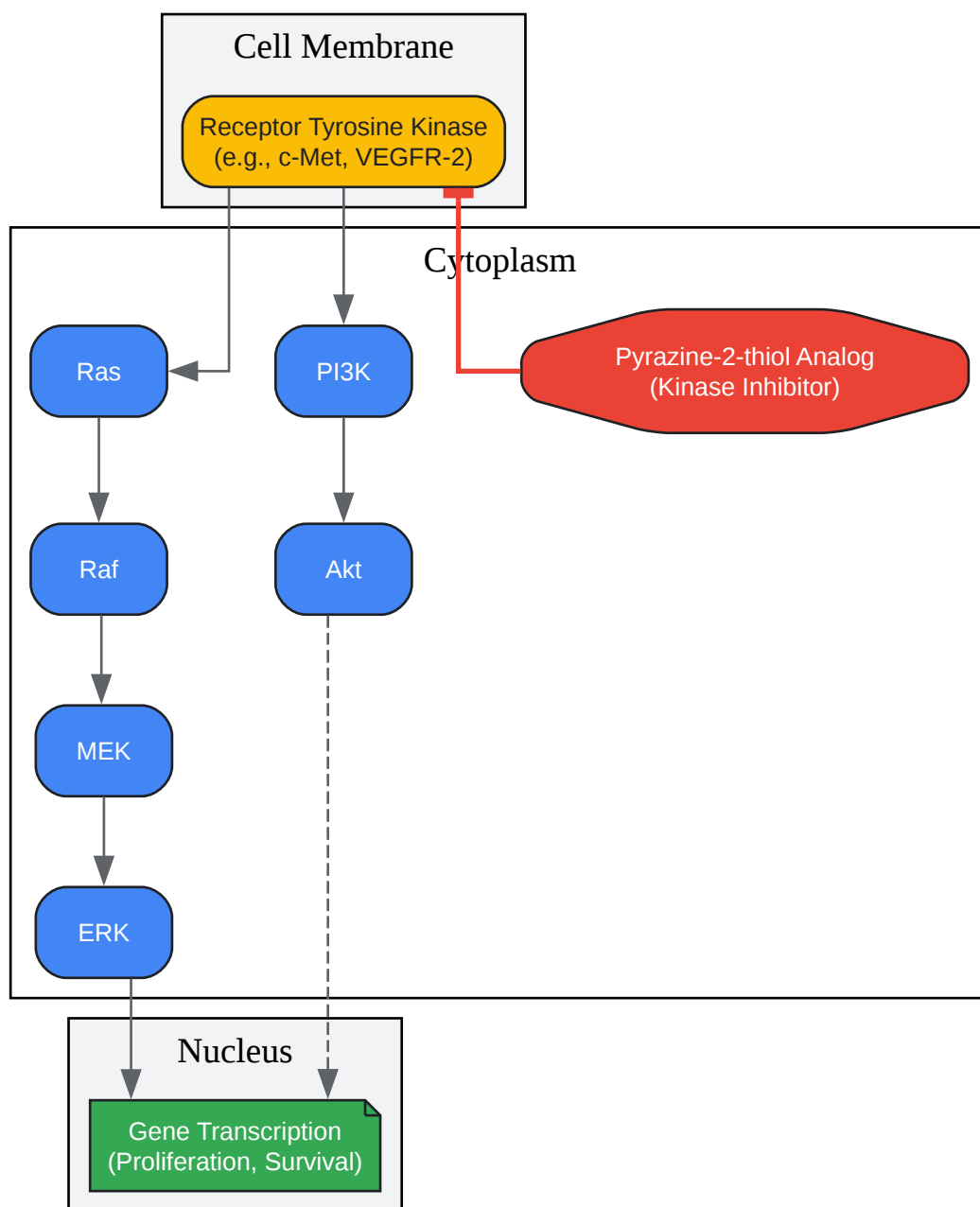
Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of 3-aminopyrazine-2-thiol analogs.



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General workflow for the synthesis and biological evaluation of analogs.



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Hypothetical signaling pathway inhibited by a pyrazine-2-thiol analog.

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